1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
CAS No.: 1207014-53-6
Cat. No.: VC7076918
Molecular Formula: C23H25N5O4
Molecular Weight: 435.484
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207014-53-6 |
|---|---|
| Molecular Formula | C23H25N5O4 |
| Molecular Weight | 435.484 |
| IUPAC Name | 1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
| Standard InChI | InChI=1S/C23H25N5O4/c1-15-18(16(2)32-26-15)4-8-23(29)28-11-9-27(10-12-28)22-7-5-19(24-25-22)17-3-6-20-21(13-17)31-14-30-20/h3,5-7,13H,4,8-12,14H2,1-2H3 |
| Standard InChI Key | CSZNQWCGWAOJMD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Introduction
The compound 1-(4-(6-(Benzo[d] dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule with a molecular formula of C23H25N5O4 and a molecular weight of 435.5 g/mol . This compound features a benzo[d] dioxole moiety, a pyridazine ring, a piperazine group, and a 3,5-dimethylisoxazol-4-yl moiety, which are known for their diverse pharmacological activities.
Structural Characteristics
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Benzo[d]13dioxole Moiety: Known for its role in various pharmacological activities, including potential therapeutic applications.
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Pyridazine Ring: Often associated with diverse biological effects, such as anti-inflammatory and antimicrobial properties.
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Piperazine Group: Commonly found in many pharmaceutical agents due to its ability to interact with various biological targets.
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3,5-Dimethylisoxazol-4-yl Moiety: Contributes to the compound's potential biological activity, although specific effects require further investigation.
Synthesis
The synthesis of this compound typically involves several steps:
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Formation of the Benzo[d]13dioxole Derivative: Achieved through standard organic synthesis techniques.
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Cyclization to Form Pyridazine: Involves cyclization reactions under specific conditions.
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Coupling Reaction: The final step involves coupling the pyridazine derivative with the piperazine moiety using palladium-catalyzed cross-coupling methods.
Biological Activity
While specific biological activities of 1-(4-(6-(Benzo[d] dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one are not well-documented, compounds with similar structural motifs have shown promising antimicrobial and anticancer activities . The presence of multiple aromatic rings and heteroatoms suggests potential interactions with various biological targets.
Research Findings
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